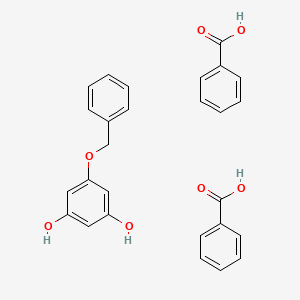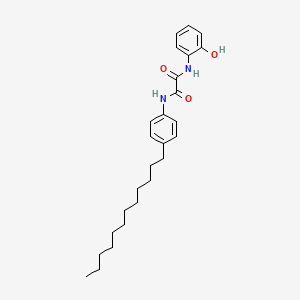
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is an organic compound that features a unique structure with both hydrophobic and hydrophilic properties This compound is characterized by the presence of a long dodecyl chain attached to a phenyl ring and a hydroxyphenyl group attached to an ethanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide typically involves a multi-step process:
Formation of 4-Dodecylphenylamine: This can be achieved by the alkylation of aniline with dodecyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Hydroxyphenylamine: This can be synthesized by the reduction of 2-nitrophenol using a reducing agent like iron powder in acidic conditions.
Coupling Reaction: The final step involves the coupling of 4-dodecylphenylamine and 2-hydroxyphenylamine with ethanediamide under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N1-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide depends on its specific application:
Surfactant: The compound reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions.
Antimicrobial: It may disrupt microbial cell membranes due to its amphiphilic structure, leading to cell lysis.
Anticancer: It may interact with cellular targets such as enzymes or receptors, inhibiting cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)propanediamide: Similar structure but with a propanediamide backbone.
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N~1~-(4-Dodecylphenyl)-N~2~-(2-hydroxyphenyl)ethanediamide is unique due to its specific combination of a dodecyl chain and hydroxyphenyl group attached to an ethanediamide backbone. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
185468-90-0 |
|---|---|
Fórmula molecular |
C26H36N2O3 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
N-(4-dodecylphenyl)-N'-(2-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)27-25(30)26(31)28-23-15-12-13-16-24(23)29/h12-13,15-20,29H,2-11,14H2,1H3,(H,27,30)(H,28,31) |
Clave InChI |
SEYOYHBNARTVLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


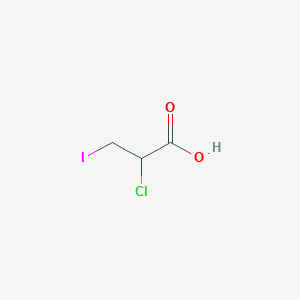

![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
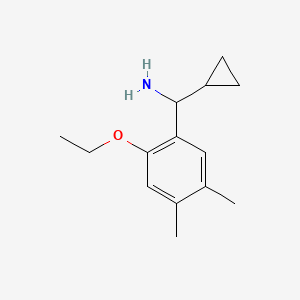
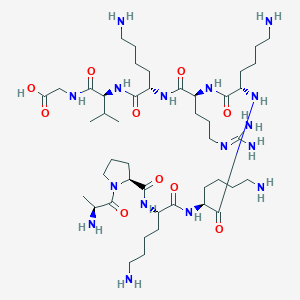


![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
